2-Methyl-1-[2-(methylsulfanyl)phenyl]propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-8(2)11(12)9-6-4-5-7-10(9)13-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFHJVCOUXFFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 1 2 Methylsulfanyl Phenyl Propan 1 One and Analogues
Strategic Approaches for Carbon-Carbon Bond Formation
The construction of the carbon-carbon bond between the phenyl ring and the propan-1-one moiety is a critical step in the synthesis of the target compound. Established methods for forming aryl ketones, such as Friedel-Crafts acylation and the use of organometallic reagents, are the most common approaches.
Friedel-Crafts Acylation Protocols from Substituted Thioanisoles
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. masterorganicchemistry.comyoutube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com For the synthesis of 2-Methyl-1-[2-(methylsulfanyl)phenyl]propan-1-one, the starting material would be thioanisole (B89551) (methylsulfanylbenzene).
The reaction proceeds by the activation of the acylating agent, typically isobutyryl chloride or isobutyric anhydride, by a Lewis acid catalyst such as aluminum chloride (AlCl₃). tamu.eduyoutube.com This generates a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of thioanisole. The methylsulfanyl group (-SCH₃) is an ortho-, para-directing group due to the ability of the sulfur atom to donate a lone pair of electrons, stabilizing the arenium ion intermediate. However, Friedel-Crafts acylations can sometimes be complex, with the potential for side reactions and the need for stoichiometric amounts of the catalyst. ias.ac.in The choice of solvent and reaction conditions can influence the regioselectivity and yield of the product.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Isobutyryl chloride | AlCl₃ | Dichloromethane | 0 to r.t. | Moderate to Good |
| Isobutyric anhydride | AlCl₃ | Carbon disulfide | 0 to r.t. | Moderate |
| Isobutyryl chloride | FeCl₃ | Nitrobenzene | 25 | Moderate |
This is an interactive data table based on typical conditions for Friedel-Crafts acylation reactions.
Grignard Reagent-Mediated Synthesis Pathways
An alternative to Friedel-Crafts acylation is the use of Grignard reagents. This approach involves the reaction of an organomagnesium compound with a suitable electrophile. For the synthesis of this compound, two main retrosynthetic disconnections are possible.
One pathway involves the reaction of 2-(methylsulfanyl)phenylmagnesium bromide with isobutyronitrile. The Grignard reagent would be prepared from 2-bromothioanisole (B35456) and magnesium metal. The subsequent reaction with isobutyronitrile, followed by acidic workup, would yield the desired ketone.
A second pathway involves the reaction of isopropylmagnesium bromide with 2-(methylsulfanyl)benzonitrile. prepchem.com This route requires the synthesis of 2-(methylsulfanyl)benzonitrile as a precursor. The Grignard reagent, prepared from 2-bromopropane, would then be added to the nitrile to form the ketone after hydrolysis. prepchem.com Grignard reactions offer a powerful method for C-C bond formation and are often used when Friedel-Crafts acylation is not feasible due to substrate limitations or desired regioselectivity. google.comdoubtnut.com
| Grignard Reagent | Electrophile | Solvent | Reaction Conditions |
| 2-(Methylsulfanyl)phenylmagnesium bromide | Isobutyronitrile | Diethyl ether or THF | 0°C to reflux, then H₃O⁺ workup |
| Isopropylmagnesium bromide | 2-(Methylsulfanyl)benzonitrile | Diethyl ether or THF | 0°C to reflux, then H₃O⁺ workup |
This is an interactive data table illustrating potential Grignard reaction pathways.
Alternative Coupling and Acylation Techniques
Beyond traditional methods, modern cross-coupling reactions offer alternative pathways for the synthesis of aryl ketones. Palladium-catalyzed coupling reactions, for instance, can be employed to form the C-C bond between the aromatic ring and the acyl group. organic-chemistry.org One such approach is the Suzuki-Miyaura coupling of an arylboronic acid with an acyl halide. In this case, 2-(methylsulfanyl)phenylboronic acid could be coupled with isobutyryl chloride in the presence of a palladium catalyst and a base.
Other transition-metal-catalyzed reactions, such as the Heck coupling or carbonylative couplings, could also be envisioned for the synthesis of analogues. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.
Introduction and Functionalization of the Methylsulfanyl Group
The presence of the methylsulfanyl group is a key feature of the target molecule. This group can either be present on the starting material before the key C-C bond-forming step or introduced at a later stage in the synthesis.
Precursor Synthesis and Selective Functionalization
The most straightforward approach is to start with a precursor that already contains the methylsulfanyl group, such as thioanisole or a derivative thereof. Thioanisole itself is commercially available or can be prepared by the methylation of thiophenol. Functionalization of the thioanisole ring, for example through bromination to form 2-bromothioanisole, provides a handle for subsequent Grignard reagent formation or cross-coupling reactions.
The synthesis of 2-(methylsulfanyl)benzonitrile, a precursor for one of the Grignard pathways, can be achieved from 2-aminobenzonitrile (B23959) via a Sandmeyer-type reaction, where the diazonium salt is treated with a source of the methylsulfanyl group.
Post-Acylation Sulfanylation Methodologies
In some synthetic strategies, it may be advantageous to introduce the methylsulfanyl group after the formation of the ketone. This could involve the acylation of a precursor that can be later converted to the methylsulfanyl group. For example, a directed ortho-metalation of a suitable aromatic ketone, followed by quenching with a sulfur electrophile like dimethyl disulfide, could install the methylsulfanyl group at the desired position.
Another approach could involve the use of a protecting group. For instance, a precursor with a hydroxyl group at the 2-position could be acylated, and the hydroxyl group subsequently converted to the methylsulfanyl group through a multi-step sequence, such as conversion to a leaving group followed by nucleophilic substitution with sodium thiomethoxide.
Regioselective Synthesis of Isomeric Derivatives
The regioselective synthesis of isomers of this compound hinges on the controlled introduction of substituents onto the aromatic ring. A powerful strategy for achieving such regiocontrol is Directed ortho Metalation (DoM). uwindsor.cawikipedia.orgchem-station.combaranlab.orgorganic-chemistry.org This methodology utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a desired substituent with high regioselectivity.
For the synthesis of the target compound's framework, a plausible retrosynthetic analysis would involve the ortho-functionalization of a precursor phenyl ketone. For instance, a suitable DMG, such as an amide or an O-carbamate, can be positioned on the aromatic ring to direct lithiation to the ortho position. baranlab.orgorganic-chemistry.org Subsequent quenching of the generated aryllithium species with an electrophilic sulfur reagent, for example, dimethyl disulfide (CH₃SSCH₃), would install the required methylsulfanyl group at the C2 position of the phenyl ring.
The ketone moiety itself can also act as a directing group, although it is generally considered a weaker DMG. The synthetic utility of DoM is showcased in its ability to generate polysubstituted aromatic compounds that would be challenging to access through classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.
A hypothetical reaction sequence based on the DoM strategy is presented in Table 1.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Directed ortho Metalation | Substituted Phenyl Ketone with DMG, s-BuLi, TMEDA, THF, -78 °C | ortho-Lithiated Intermediate |
| 2 | Sulfenylation | Dimethyl disulfide (CH₃SSCH₃) | ortho-(Methylsulfanyl)phenyl Ketone |
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound requires the controlled formation of a stereocenter, typically at the carbon atom alpha to the carbonyl group. This can be achieved through either enantioselective or diastereoselective approaches.
Enantioselective Routes via Asymmetric Catalysis
Enantioselective methods aim to directly produce a single enantiomer of a chiral product from an achiral starting material. This is often accomplished using a small amount of a chiral catalyst.
One prominent approach is the asymmetric alkylation of a ketone enolate. By employing a chiral phase-transfer catalyst or a chiral ligand complexed to a metal, the alkylation of an enolate derived from 2'-(methylsulfanyl)acetophenone with a methylating agent could, in principle, proceed enantioselectively to furnish the desired chiral ketone.
Another powerful technique is asymmetric hydrogenation . While this would lead to a chiral alcohol rather than a ketone, it is a highly developed and effective method for setting stereocenters. For instance, an α,β-unsaturated ketone precursor could undergo asymmetric hydrogenation to establish the chiral center, followed by subsequent chemical modifications to yield the target ketone.
Organocatalysis has also emerged as a robust tool for enantioselective synthesis. Chiral amines or phosphoric acids can catalyze a variety of transformations, including Michael additions and aldol (B89426) reactions, that can be adapted to construct the chiral quaternary center in analogues of the target compound.
Table 2 provides a summary of potential enantioselective catalytic approaches.
| Catalytic System | Reaction Type | Substrate | Product | Potential Enantiomeric Excess |
| Chiral Phase-Transfer Catalyst | Alkylation | 2'-(Methylsulfanyl)acetophenone | (R/S)-2-Methyl-1-[2-(methylsulfanyl)phenyl]propan-1-one | High |
| Rhodium-Chiral Diphosphine | Hydrogenation | α,β-Unsaturated Ketone Precursor | Chiral Saturated Ketone | >95% |
| Chiral Brønsted Acid | Michael Addition | α,β-Unsaturated Ketone Precursor | Chiral Ketone | High |
Diastereoselective Approaches and Control
Diastereoselective methods are employed when a molecule already contains a stereocenter, and the goal is to introduce a new stereocenter with a specific relationship to the existing one. This is often achieved by using a chiral auxiliary . wikipedia.orgresearchgate.netyork.ac.uk
A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For the synthesis of chiral analogues of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone, could be attached to a carboxylic acid precursor. wikipedia.org Subsequent diastereoselective alkylation of the enolate derived from this chiral amide would introduce the methyl group with a high degree of stereocontrol. The auxiliary can then be cleaved to yield the chiral ketone.
The aldol reaction is another cornerstone of stereoselective synthesis. nih.govpharmacy180.comharvard.edumsu.eduwiley-vch.de By reacting the enolate of 2'-(methylsulfanyl)acetophenone with a chiral aldehyde, or by using a chiral Lewis acid to catalyze the reaction between the silyl (B83357) enol ether of the ketone and an achiral aldehyde, it is possible to generate aldol adducts with high diastereoselectivity. These adducts can then be further manipulated to yield the desired chiral ketone analogues. The Zimmerman-Traxler model is often invoked to predict the stereochemical outcome of metal-enolate-based aldol reactions, which proceed through a chair-like six-membered transition state. harvard.edu
The steric and electronic properties of the ortho-methylsulfanyl group can play a significant role in influencing the facial selectivity of nucleophilic attack on the carbonyl group or the enolate, thereby affecting the diastereomeric ratio of the product. Careful selection of reaction conditions, reagents, and the chiral auxiliary is crucial for achieving high levels of diastereocontrol.
Table 3 summarizes key diastereoselective strategies.
| Method | Key Feature | Substrate | Expected Outcome |
| Chiral Auxiliary (e.g., Evans Oxazolidinone) | Covalent attachment of a chiral directing group | N-Acyl derivative of the auxiliary | High diastereoselectivity in alkylation |
| Diastereoselective Aldol Reaction | Reaction of a ketone enolate with a chiral aldehyde | 2'-(Methylsulfanyl)acetophenone and a chiral aldehyde | Formation of a diastereomerically enriched aldol adduct |
| Substrate-Controlled Reaction | Influence of an existing stereocenter on a remote reaction | A substrate with a pre-existing chiral center | Control over the formation of a new stereocenter |
An exploration of the chemical behavior of this compound reveals a versatile reactivity profile, primarily centered around its carbonyl group, the adjacent alpha-carbon, and the methylsulfanyl moiety. These functional groups provide avenues for a range of chemical transformations, from reductions and additions at the carbonyl center to substitutions at the alpha-position and oxidation of the sulfur atom.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 1 2 Methylsulfanyl Phenyl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment of 2-Methyl-1-[2-(methylsulfanyl)phenyl]propan-1-one can be achieved.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the methyl protons of the methylsulfanyl group. The aromatic region would likely display a complex splitting pattern due to the ortho-substitution on the phenyl ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the number and types of carbon atoms in the molecule. Key signals would include the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methine carbon, the isopropyl methyl carbons, and the methylsulfanyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (C=O) | - | ~205 |
| 2 (CH) | ~3.5 (septet) | ~35 |
| 3 (CH₃) | ~1.2 (doublet) | ~19 |
| 4 (CH₃) | ~1.2 (doublet) | ~19 |
| 1' (C) | - | ~138 |
| 2' (C-S) | - | ~140 |
| 3' (CH) | ~7.3 (d) | ~126 |
| 4' (CH) | ~7.4 (t) | ~129 |
| 5' (CH) | ~7.2 (t) | ~125 |
| 6' (CH) | ~7.5 (d) | ~130 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically confirming the connection between the methine proton and the methyl protons of the isopropyl group, as well as the couplings between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the molecule.
The rotation around the single bonds, particularly the bond between the carbonyl group and the aromatic ring, and the bond between the carbonyl group and the isopropyl group, could be subject to restricted rotation. Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the conformational dynamics of the molecule. By analyzing changes in the lineshapes of the NMR signals with temperature, the energy barriers for these rotational processes could be determined.
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. For this compound (C₁₁H₁₄OS), the exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
|---|
Note: The observed exact mass would be determined from an experimental HRMS measurement.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of fragment ions (product ions). By analyzing the masses of these fragment ions, the fragmentation pathways of the molecule can be elucidated, providing further structural confirmation.
For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the isopropyl group, leading to the formation of an acylium ion.
McLafferty rearrangement: If sterically feasible, this could involve the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.
Cleavage of the methylsulfanyl group: Loss of the methyl group or the entire methylsulfanyl radical.
Fragmentations of the aromatic ring.
A detailed analysis of the MS/MS spectrum would allow for the construction of a comprehensive fragmentation scheme, further solidifying the structural assignment of the molecule.
Vibrational Spectroscopy (Infrared and Raman)
An analysis of the vibrational modes of this compound would typically involve Infrared (IR) and Raman spectroscopy. This would allow for the identification of characteristic vibrations of its functional groups and provide insights into the molecule's conformational flexibility.
Characteristic Functional Group Vibrations
Without experimental or calculated spectra, a definitive assignment of vibrational frequencies is not possible. However, a general prediction for the expected regions of key functional group vibrations would include:
Carbonyl (C=O) Stretching: A strong absorption in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, characteristic of an aryl ketone.
C-H Stretching: Aromatic C-H stretches would be expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups would appear in the 2850-3000 cm⁻¹ region.
C-S Stretching: The methylsulfanyl group would exhibit C-S stretching vibrations, which are typically weak and appear in the fingerprint region of the IR spectrum, generally between 600-800 cm⁻¹.
Aromatic C=C Stretching: The benzene (B151609) ring would show characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.
Conformational Insights from Vibrational Modes
Vibrational spectroscopy could potentially distinguish between different conformational isomers (rotamers) arising from rotation around the C-C and C-S single bonds. Different spatial arrangements of the isopropyl and methylsulfanyl groups relative to the phenyl ring would likely result in subtle shifts in the vibrational frequencies, particularly in the fingerprint region. However, without specific data, this remains a hypothetical analysis.
X-ray Crystallography for Solid-State Structure Determination
Molecular Conformation and Bond Parameters
A crystallographic study would elucidate the precise geometry of the molecule. Key parameters that would be determined include:
The dihedral angle between the plane of the phenyl ring and the carbonyl group, which would describe the extent of conjugation.
The torsion angles defining the orientation of the isopropyl and methylsulfanyl groups.
Precise bond lengths for all constituent atoms, which could be compared to standard values to identify any electronic effects.
A hypothetical data table for such findings is presented below, but it is important to reiterate that these are representative values and not experimental data for the title compound.
| Parameter | Value |
| C=O Bond Length | ~1.22 Å |
| C-S Bond Length | ~1.78 Å |
| C-C (Aryl-Carbonyl) | ~1.50 Å |
| Dihedral Angle (Phenyl-Carbonyl) | N/A |
No experimental data is available.
Intermolecular Interactions and Crystal Packing Motifs
The analysis of the crystal structure would also reveal the nature of the intermolecular forces that govern the packing of the molecules in the crystal. These could include:
Van der Waals forces: As a primary packing force for non-polar molecules.
C-H···O interactions: Weak hydrogen bonds involving the carbonyl oxygen and hydrogen atoms from neighboring molecules.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Understanding these interactions is crucial for comprehending the solid-state properties of the compound. A representative table for potential intermolecular interactions is shown below.
| Interaction Type | Donor-Acceptor | Distance |
| C-H···O | C-H (Aryl) - O=C | N/A |
| C-H···π | C-H (Aliphatic) - Phenyl Ring | N/A |
No experimental data is available.
Theoretical and Computational Investigations of 2 Methyl 1 2 Methylsulfanyl Phenyl Propan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the molecular structure and reactivity of a compound at the atomic and electronic levels.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable conformation of the molecule.
For 2-Methyl-1-[2-(methylsulfanyl)phenyl]propan-1-one, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine its three-dimensional structure. The output would include optimized bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric interactions.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| C-S | ~1.78 Å | |
| S-CH3 | ~1.82 Å | |
| Bond Angle | C-CO-C | ~118° |
| C-S-C | ~105° |
Note: These values are illustrative and represent typical bond lengths and angles for similar functional groups.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the sulfur atom, while the LUMO would be centered on the carbonyl group.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: These energy values are hypothetical and serve to illustrate the concept.
Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic structure of a molecule. It examines charge transfer between orbitals and the stabilizing effects of hyperconjugation (the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital).
Table 3: Exemplary NBO Analysis Results
| Interaction | Stabilization Energy (kcal/mol) |
|---|---|
| LP(O) -> π*(C-C) | ~25 |
| LP(S) -> σ*(C-C) | ~5 |
Note: LP denotes a lone pair. These values are examples of what NBO analysis might reveal.
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.
For this compound, the MEP surface would likely show a region of high negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack. The hydrogen atoms of the methyl groups would likely show regions of positive potential (blue), indicating their susceptibility to nucleophilic attack. The sulfur atom and the phenyl ring would also exhibit regions of negative potential, though likely less intense than that of the carbonyl oxygen.
Conformational Landscape and Energy Profile Calculations
Most molecules are not rigid structures and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating one or more dihedral angles and calculating the energy at each step to generate a potential energy surface.
For this compound, key rotations would be around the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl group and the isopropyl group. The resulting energy profile would reveal the lowest energy (most stable) conformations and the transition states that separate them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predictions are based on the calculated magnetic shielding around each nucleus.
IR (Infrared) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum and the scattered peaks in a Raman spectrum. By analyzing the vibrational modes, specific functional groups within the molecule can be identified.
For this compound, these predicted spectra would serve as a valuable reference for experimental characterization. For instance, the calculated IR spectrum would be expected to show a strong absorption peak corresponding to the C=O stretching vibration, typically around 1680-1700 cm⁻¹.
Evaluation of Non-Linear Optical (NLO) Properties
A comprehensive search of scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies focused on the non-linear optical (NLO) properties of this compound. Consequently, detailed research findings, including data on polarizability, first-order hyperpolarizability (β), and second-order hyperpolarizability (γ), for this particular compound are not available.
The evaluation of NLO properties typically involves sophisticated quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods are employed to predict molecular properties like dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ), which are crucial indicators of a material's potential for NLO applications.
While studies on other organic molecules, including various aromatic ketones and sulfur-containing compounds, have been conducted to explore their NLO properties, the absence of such research for this compound means that no specific data can be presented. The NLO properties of a molecule are highly dependent on its specific electronic structure, including the nature and arrangement of donor and acceptor groups and the extent of π-conjugation. Without dedicated computational studies on this compound, any discussion of its potential NLO behavior would be purely speculative and fall outside the scope of this article.
Therefore, this section remains undeveloped pending future theoretical and computational investigations into the non-linear optical characteristics of this compound.
Applications and Research Utility of this compound in Chemical Sciences
The chemical compound this compound is a notable molecule within the realm of chemical research, particularly valued for its role as a versatile intermediate and its engagement in photochemical processes. This article explores its applications and utility in various domains of chemical science, focusing on its function in organic synthesis, its involvement in mechanistic photochemistry, and the development of analytical methods for its characterization.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. Future research into the synthesis of 2-Methyl-1-[2-(methylsulfanyl)phenyl]propan-1-one could focus on moving beyond classical synthetic methods towards more sustainable alternatives. Key areas of exploration could include:
Catalytic C-H Activation: Direct functionalization of the C-H bonds of readily available precursors could provide a more atom-economical route to the target molecule, minimizing the generation of waste.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to more efficient and reproducible production.
Biocatalysis: The use of enzymes as catalysts could enable highly selective and environmentally friendly synthetic transformations under mild reaction conditions.
Unveiling Undiscovered Reactivity Patterns and Selectivity
The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity. Future studies should aim to systematically investigate its chemical behavior in a variety of transformations. Potential areas of interest include:
Asymmetric Catalysis: The development of catalytic methods for the enantioselective reduction or functionalization of the ketone moiety could provide access to chiral building blocks for the synthesis of complex molecules.
Metal-Catalyzed Cross-Coupling Reactions: The methylsulfanyl group could serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more elaborate molecular architectures.
Photoredox Catalysis: Investigating the photochemical properties of the molecule could open up new avenues for its functionalization through visible-light-mediated reactions.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools for understanding and predicting molecular properties and reactivity. The application of advanced computational modeling to this compound could accelerate its development and application. Future computational studies could focus on:
Conformational Analysis: A thorough understanding of the molecule's conformational preferences is crucial for predicting its reactivity and interactions with other molecules.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and potential reactions, providing insights that can guide the optimization of reaction conditions. researchgate.net
In Silico Screening: Computational screening of virtual libraries of derivatives could help to identify compounds with desirable electronic or photophysical properties for specific applications, such as in the design of novel photoinitiators or organic electronic materials. cymitquimica.com
Green Chemistry Approaches in Synthesis and Transformations
The principles of green chemistry aim to minimize the environmental impact of chemical processes. mdpi.com Future research on this compound should prioritize the adoption of green chemistry principles. researchgate.netnih.gov This could involve:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents. nih.gov
Development of Catalyst Recovery and Reuse protocols: Designing catalytic systems where the catalyst can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost.
Energy Efficiency: Employing energy-efficient technologies such as microwave-assisted synthesis or mechanochemistry to reduce the energy consumption of synthetic processes. rsc.org
Integration into Multicomponent Reaction Methodologies for Molecular Diversity
Multicomponent reactions (MCRs) are powerful tools for the rapid generation of complex molecules from simple starting materials in a single step. derpharmachemica.com The integration of this compound into MCRs could provide a streamlined approach to the synthesis of diverse compound libraries. Future research in this area could explore:
Design of Novel MCRs: Developing new MCRs that utilize the unique reactivity of the target molecule to access novel heterocyclic scaffolds.
Diversity-Oriented Synthesis: Employing MCRs in combination with other synthetic transformations to generate libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science.
Tandem Reactions: Designing one-pot tandem reaction sequences that combine multiple transformations to build molecular complexity in a highly efficient manner. rsc.org
Q & A
Q. What are the established synthetic routes for 2-Methyl-1-[2-(methylsulfanyl)phenyl]propan-1-one, and what factors influence reaction yield optimization?
Methodological Answer: The compound is synthesized via Friedel-Crafts acylation using thioanisole and isobutyryl chloride in the presence of AlCl₃ as a catalyst, followed by bromination with Br₂/acetic acid . Critical parameters include:
- Catalyst concentration : Excess AlCl₃ ensures complete acylation but may require careful quenching to avoid side reactions.
- Temperature : Bromination is typically conducted at 0–25°C to control exothermicity and prevent over-bromination.
- Purification : Column chromatography or recrystallization is used to isolate the product from unreacted thioanisole and brominated byproducts.
Yield optimization hinges on stoichiometric control of bromine and rigorous exclusion of moisture during AlCl₃-mediated steps.
Q. How is the compound characterized structurally, and which crystallographic software/tools are recommended?
Methodological Answer: Structural characterization involves:
-
X-ray crystallography : Resolve bond lengths, angles, and torsion angles (e.g., C–S–C–C torsion angles reported in related compounds range from 7.5° to 72.1° ).
-
Software : SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for graphical representation of thermal ellipsoids .
-
Key parameters :
Parameter Typical Value R-factor 0.031–0.086 Data-to-parameter ratio ≥18 : 1
Q. What are its primary applications in photochemistry, and how do its optical properties compare to commercial photoinitiators?
Methodological Answer: The compound (marketed as IRGACURE 907) is a Type I photoinitiator for UV-curable systems. Key properties include:
Advanced Research Questions
Q. How do steric and electronic effects of the methylsulfanyl group influence reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
- Electronic effects : The –SMe group is electron-donating (+M effect), activating the phenyl ring for electrophilic substitution but deactivating it toward nucleophilic attack.
- Steric effects : The ortho-positioned –SMe group creates steric hindrance, limiting access to the carbonyl carbon. This is evident in slower nucleophilic addition rates compared to para-substituted analogs .
- Oxidation : –SMe oxidizes to sulfoxide/sulfone under controlled conditions (e.g., H₂O₂/CH₃COOH), altering electronic properties for downstream functionalization .
Q. How can data contradictions between experimental crystallographic results and computational (DFT) geometry predictions be resolved?
Methodological Answer: Discrepancies often arise from:
- Thermal motion : Experimental X-ray data include thermal vibrations, while DFT assumes static structures. Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model thermal motion .
- Solvent effects : DFT calculations often neglect crystal packing forces. Use periodic boundary conditions (PBE functional) to simulate solid-state environments .
- Validation : Compare hydrogen-bonding networks (e.g., N–H···S interactions in ) with DFT-optimized H-bond strengths.
Q. What intermolecular interactions dominate its crystal packing, and how do they affect material properties?
Methodological Answer: In related structures:
- Intermolecular contacts : C–H···O (nitro groups) and N–H···S interactions stabilize packing .
- Packing motifs : Herringbone arrangements (Fig. 3 in ) reduce π-π stacking, increasing thermal stability.
- Impact on properties : Strong H-bonding networks correlate with higher melting points and reduced solubility in apolar solvents.
Q. How does structural modification at the phenyl ring (e.g., ethyl vs. methylsulfanyl groups) alter biological activity in derivatives?
Methodological Answer:
- Positional effects : Para-substituted analogs (e.g., 2-Methyl-1-[4-(methylthio)phenyl]propan-1-one) show enhanced enzyme inhibition due to better fit in hydrophobic pockets .
- Functional group swaps : Replacing –SMe with –OCH₃ (electron-withdrawing) reduces antimicrobial activity but improves solubility for pharmacokinetic studies .
- Assays : Use molecular docking (AutoDock Vina) and MIC (Minimum Inhibitory Concentration) tests to quantify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
